6-Mercaptohexanoic acid
Description
Overview and Significance in Scientific Disciplines
The primary significance of 6-MHA in scientific research lies in its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly on noble metal substrates like gold. sigmaaldrich.comsigmaaldrich.combiocompare.comevitachem.comchemical-suppliers.eu The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense and organized monolayer. The exposed carboxylic acid termini can then be used for further chemical modifications, enabling the attachment of a wide array of molecules, including proteins, DNA, and other functional moieties. This surface functionalization is crucial for the development of biosensors, platforms for studying biological interactions, and for tailoring the surface properties of materials. sigmaaldrich.comsigmaaldrich.combiocompare.comnih.govmdpi.com
In nanotechnology, 6-MHA is widely used to stabilize nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs). sigmaaldrich.comsigmaaldrich.combiocompare.comresearchgate.net The thiol group caps (B75204) the nanoparticle surface, preventing aggregation and controlling their size and shape during synthesis. The carboxylic acid group provides a hydrophilic surface, rendering the nanoparticles stable in aqueous solutions, which is essential for many biological applications. Furthermore, the functional handle of the carboxylic acid allows for the conjugation of targeting ligands or therapeutic agents, paving the way for applications in drug delivery and medical diagnostics.
The field of biosensors heavily relies on the unique properties of 6-MHA. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net By immobilizing biorecognition elements, such as antibodies or enzymes, onto a 6-MHA modified electrode, researchers can create highly sensitive and selective sensors for detecting specific analytes. nih.govrsc.orgresearchgate.net The length of the six-carbon alkyl chain in 6-MHA provides a suitable spacer, minimizing steric hindrance and allowing the immobilized biomolecules to retain their biological activity.
Historical Context of Thiolated Carboxylic Acids in Research
The study of self-assembled monolayers of organosulfur compounds on gold surfaces has a rich history, with foundational work being laid in the 1980s. These early studies established the principles of SAM formation and characterized the structure and properties of these highly ordered molecular films. Thiolated carboxylic acids, as a class of molecules, quickly emerged as important components in this research due to their ability to create functional surfaces.
The ability to create surfaces with controlled chemical functionalities opened up new avenues in various research areas. For instance, the use of carboxylic acid-terminated SAMs allowed for the systematic study of acid-base chemistry at interfaces and provided a platform for investigating protein adsorption and cell adhesion. evitachem.comacs.org The development of techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) further enabled the real-time monitoring of molecular interactions occurring on these functionalized surfaces. nih.gov Over time, the focus of research has shifted from fundamental studies to the practical application of these molecules in areas like biosensing, nanomedicine, and molecular electronics.
Current Research Landscape and Emerging Trends of 6-MHA
The current research landscape for 6-MHA is vibrant and continues to expand into new and exciting areas. A significant trend is the increasing sophistication of the molecular systems being constructed using 6-MHA as a foundational element. This includes the development of mixed SAMs, where 6-MHA is co-assembled with other thiolated molecules to create surfaces with precisely controlled chemical and physical properties. science.gov
In the realm of nanotechnology, there is a growing interest in using 6-MHA to create multifunctional nanoparticles for targeted drug delivery and theranostics. rsc.orgiberdrola.combiojournals.us By conjugating both imaging agents and therapeutic drugs to 6-MHA-stabilized nanoparticles, researchers aim to develop "smart" nanoparticles that can simultaneously diagnose and treat diseases like cancer. iberdrola.com
The development of advanced biosensors remains a major focus. emanresearch.org Researchers are exploring the use of 6-MHA in conjunction with novel nanomaterials, such as graphene and carbon nanotubes, to create sensors with unprecedented sensitivity and selectivity. iberdrola.com Furthermore, there is a push towards the development of implantable and wearable biosensors for continuous health monitoring, where the biocompatibility and stability of 6-MHA-functionalized surfaces are of paramount importance. emanresearch.org
Another emerging trend is the use of 6-MHA in the field of molecular electronics. The ability to form well-defined molecular layers on conductive surfaces makes 6-MHA a promising candidate for creating molecular wires and switches. While still in the early stages, this research could lead to the development of next-generation electronic devices with dimensions on the nanometer scale.
The following interactive data table summarizes some of the key research applications of 6-MHA:
| Research Area | Application | Key Findings |
| Nanotechnology | Stabilization of Gold Nanoparticles (AuNPs) | Prevents aggregation, controls particle size, and provides a functional surface for bioconjugation. |
| Surface Modification of Quantum Dots (QDs) | Enhances stability and biocompatibility, allowing for their use in biological imaging and sensing. sigmaaldrich.comresearchgate.net | |
| Biosensors | Immobilization of Biomolecules | Creates a stable and functional interface for the attachment of enzymes, antibodies, and DNA. nih.govmdpi.comrsc.org |
| Electrochemical Sensing | Facilitates electron transfer and enhances the sensitivity of electrochemical biosensors. mdpi.commdpi.org | |
| Materials Science | Formation of Self-Assembled Monolayers (SAMs) | Creates well-ordered and functional surfaces on gold and other noble metals. sigmaaldrich.comsigmaaldrich.comevitachem.comchemical-suppliers.eu |
| Control of Surface Properties | Allows for the tuning of surface hydrophilicity, biocompatibility, and chemical reactivity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQZZPAVNBESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317045 | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17689-17-7 | |
| Record name | 17689-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercaptohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Mercaptohexanoic Acid
Established Synthetic Routes for 6-MHA
Several reliable methods have been established for the synthesis of 6-Mercaptohexanoic acid, often starting from derivatives of hexanoic acid.
A common and high-yielding method for synthesizing 6-MHA involves the reaction of 6-bromohexanoic acid with thiourea (B124793). evitachem.com This process typically occurs in two main steps. First, 6-bromohexanoic acid is reacted with thiourea, often by dissolving the bromo-acid in a solvent like ethanol (B145695) and adding it to a hot aqueous solution of thiourea. mdpi.com The mixture is heated to reflux for a period, leading to the formation of an isothiouronium salt intermediate. mdpi.com
Following the initial reaction, the intermediate is hydrolyzed under alkaline conditions. This is commonly achieved by adding a strong base, such as potassium hydroxide (B78521) (KOH), and continuing to heat the mixture. mdpi.com The final step involves cooling the reaction mixture and acidifying it with a strong acid like hydrochloric acid (HCl) to a neutral pH, which precipitates the 6-MHA product. mdpi.com This route has been reported to achieve yields of around 90%. mdpi.com
The addition of hydrogen sulfide (B99878) across a carbon-carbon double bond in a hexanoic acid derivative is another pathway to produce mercapto-functionalized hexanoic acids. While direct synthesis from saturated hexanoic acid is less common, reactions involving unsaturated derivatives, such as α,β-unsaturated hexenoic acid esters, demonstrate this principle. In these cases, hydrogen sulfide is added to the unsaturated ester in the presence of a base catalyst, like sodium hydroxide or potassium hydroxide, dissolved in a solvent such as ethanol. google.com The reaction is often carried out under pressure in an autoclave. google.com This method, known as thiol-ene "click" chemistry, is a versatile approach to functionalizing molecules with thiol groups.
A direct and effective method for preparing 6-MHA is the reaction of a halogenated hexanoic acid, such as 6-bromohexanoic acid, with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). nih.govgoogle.com In a typical procedure, 6-bromohexanoic acid is dissolved in a solvent like methanol, to which sodium hydrosulfide monohydrate is added. nih.govuri.edu The mixture is then refluxed for an extended period, often 24 hours, under an inert atmosphere (e.g., nitrogen). nih.govuri.edu After the reaction is complete, the mixture is cooled and acidified to isolate the this compound product. nih.gov This method is also cited for the synthesis of related compounds, such as 5-mercaptohexanoic acid, from corresponding derivatives. evitachem.com
The synthesis of 6-MHA can be broadly categorized under thiol-alkylation reactions. In this context, a sulfur-containing nucleophile is alkylated by a hexanoic acid derivative that contains a leaving group, most commonly a halogen. The methods described in sections 2.1.1 (using thiourea) and 2.1.3 (using sodium hydrosulfide) are specific examples of this reaction class, where 6-bromohexanoic acid serves as the alkylating agent. The sulfur nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-sulfur bond, which ultimately yields the desired thiol group after subsequent steps.
Industrial Scale Production Methods and Considerations
For the industrial-scale production of 6-MHA, established laboratory syntheses are adapted for larger volumes. The route beginning with 6-bromohexanoic acid and thiourea is frequently employed for manufacturing due to its reliability and high yields. On an industrial scale, precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and ensure the purity of the final product. Following the synthesis, purification steps like recrystallization or distillation are implemented to meet the quality standards required for its various applications. The commercial availability of 6-MHA in bulk quantities from various chemical suppliers indicates that robust and scalable production methods are in place. americanelements.comrobinsonbrothers.uk
Advanced Chemical Transformations of 6-MHA
The dual functionality of 6-MHA allows for a range of subsequent chemical transformations at either the thiol or the carboxylic acid group.
Oxidation of the Thiol Group : The thiol group of 6-MHA can be readily oxidized to form a disulfide bond (-S-S-), creating the dimer, 6,6'-dithiodihexanoic acid. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or iodine.
Disulfide Exchange : The thiol group can participate in disulfide exchange reactions. For instance, 6-MHA has been reacted with dithiobis-4-aminobenzene to synthesize a photoreactive heterobifunctional reagent, demonstrating a specific and advanced application of its reactivity. nih.gov
Reactions at the Carboxylic Acid Group : The carboxylic acid moiety can be converted into other functional groups. It can be reacted with amines or alcohols to form amides and esters, respectively. This is particularly useful when 6-MHA is used to form self-assembled monolayers (SAMs), where the terminal carboxylic acid group can be further functionalized to introduce more complex end groups. sigmaaldrich.com
Polymer Synthesis : 6-MHA can serve as a precursor for monomers used in polymerization. For example, it can be converted into ε-thiocaprolactone, a seven-membered thiolactone. nih.gov This monomer can then undergo ring-opening polymerization (ROP), often catalyzed by strong organic bases, to produce poly(thioester)s, a class of functional polymers. nih.govuri.edu
Oxidation Reactions of the Thiol Group to Disulfides or Sulfonic Acids
The thiol (-SH) group of this compound is susceptible to oxidation, a fundamental transformation that leads to the formation of disulfides or, under more stringent conditions, sulfonic acids.
The oxidation to a disulfide, specifically 6,6'-dithiobis(hexanoic acid), involves the formation of a sulfur-sulfur bond between two molecules of this compound. This reaction can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide and iodine. The disulfide can also be formed through disulfide exchange with other disulfides, such as dithiobis-4-aminobenzene. nih.gov This dimerization is a key reaction, as the resulting disulfide can be readily cleaved back to the thiol under reducing conditions.
Further oxidation of the thiol group, or the disulfide, can yield the corresponding sulfonic acid, 6-sulfohexanoic acid. This transformation requires stronger oxidizing agents and more forceful conditions. For instance, a general method for oxidizing mercaptans to sulfonic acids involves the use of nitric acid in the presence of an oxygen source and a promoter, such as an organic disulfide. google.com This process is typically exothermic and requires cooling to maintain a controlled temperature range. google.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents and Conditions |
| This compound | 6,6'-Dithiobis(hexanoic acid) | Hydrogen peroxide, Iodine |
| This compound | 6,6'-Dithiobis(hexanoic acid) | Dithiobis-4-aminobenzene (Disulfide Exchange) |
| This compound | 6-Sulfohexanoic acid | Nitric acid, Oxygen, Disulfide promoter |
Reduction Reactions to Alcohols or Other Reduced Sulfur Species
The carboxylic acid functional group of this compound can undergo reduction to yield the corresponding alcohol, 6-mercaptohexanol. This transformation is typically accomplished using powerful reducing agents capable of reducing carboxylic acids.
Conversely, the disulfide derivative of this compound, 6,6'-dithiobis(hexanoic acid), can be reduced back to the parent thiol. This cleavage of the disulfide bond is a critical reaction in various applications, particularly in the context of self-assembled monolayers and biochemistry. Common reducing agents for this purpose include 2-mercaptoethanol (B42355) and dithiothreitol. nih.gov
Nucleophilic Substitution Reactions of the Thiol Group
The thiol group of this compound is a potent nucleophile and readily participates in nucleophilic substitution reactions. A prominent example is its reaction with alkyl halides, which results in the formation of thioethers. This S-alkylation is a versatile method for introducing a wide range of organic moieties onto the sulfur atom.
One of the most significant applications of the nucleophilic character of the thiol group is its ability to form strong bonds with metal surfaces, particularly gold. This interaction is fundamental to the formation of self-assembled monolayers (SAMs), where the thiol acts as an anchor to the metal substrate.
Esterification with Alcohols
Table 2: Esterification of this compound
| Alcohol | Catalyst | Product |
| Ethanol | Sulfuric Acid | Ethyl 6-mercaptohexanoate |
| Methanol | p-Toluenesulfonic Acid | Methyl 6-mercaptohexanoate |
Applications of 6 Mercaptohexanoic Acid in Nanotechnology Research
Role in Nanoparticle Synthesis and Stabilization
The unique properties of 6-MHA make it an important ligand in the synthesis and stabilization of a variety of nanoparticles. Its thiol group provides a strong anchor to the nanoparticle surface, preventing aggregation and controlling growth, while the carboxylic acid terminus can be used to modulate solubility and provide sites for further functionalization.
Gold Nanoparticle (AuNP) Synthesis and Stability
6-MHA is widely recognized for its role in stabilizing gold nanoparticles (AuNPs). The strong affinity of the thiol group for gold surfaces leads to the formation of a protective ligand shell that prevents the nanoparticles from clumping together, ensuring a uniform size distribution. oup.com This stability is critical for the application of AuNPs in various fields. For instance, 6-MHA has been employed as a protective ligand for gold(III) chloride trihydrate precursors, which are then reduced by sodium borohydride (B1222165) to form stable Au25(MHA)18 nanoparticles. oup.com
In some synthesis protocols, 6-MHA is introduced in a ligand exchange reaction. For example, citrate-stabilized AuNPs can be treated with thioctic acid to improve stability, followed by the addition of 6-MHA to create carboxylic acid-terminated nanoparticles (Au@COOH). nih.gov This process results in a mixed monolayer with distinct surface properties. nih.gov The stability of these functionalized nanoparticles can be assessed by monitoring their localized surface plasmon resonance (LSPR) using extinction spectroscopy. nih.gov
| Nanoparticle | Stabilizing Ligand(s) | Key Features |
| AuNPs | 6-Mercaptohexanoic acid | Prevents aggregation, ensures uniform size distribution. oup.com |
| Au@COOH | Thioctic acid and this compound | Forms a mixed monolayer with distinct surface chemistry. nih.gov |
| Au25(MHA)18 | This compound | Precisely synthesized stable gold nanoclusters. oup.com |
Indium Phosphide (B1233454) (InP) Quantum Dot Synthesis and Surface Passivation
In the realm of semiconductor quantum dots (QDs), 6-MHA is utilized for the synthesis and surface passivation of Indium Phosphide (InP) QDs. As-synthesized InP QDs often suffer from surface defects that act as trap states, leading to low photoluminescence quantum yields (PLQYs). nanoge.org Surface passivation with ligands like 6-MHA is crucial for improving their optical properties. nanoge.org
Research has shown that 6-MHA can be used to assist in the synthesis of high-quality InP QDs, resulting in monodispersed nanoparticles with high luminescence. researchgate.net The carboxylic acid group of 6-MHA plays a role in passivating the surface of the InP QDs, which is critical for their application in optoelectronic devices.
Stabilization of Zinc-Copper-Indium Sulfide (B99878) Quantum Dots
The stabilizing properties of this compound (6-MHA) extend to other types of quantum dots, including zinc-copper-indium sulfide (ZnCuInS) QDs. In one study, a ligand exchange was performed on ZnCuInS/ZnS QDs using a combination of 3-mercaptopropionic acid (MPA) and 6-MHA. mdpi.com This process resulted in particles that were stable in an aqueous phase for several months and maintained a high photoluminescence quantum yield (PLQY) even after being transferred to the aqueous phase. mdpi.com
Control of Aggregation Rate in Gold Colloidal Nanoparticles via pH
The carboxylic acid groups on the surface of 6-MHA-stabilized gold nanoparticles provide a handle for controlling their aggregation behavior through changes in the solution's pH. acs.orgbiocompare.com At a pH above the pKa of the surface-bound carboxylic acid, the groups are deprotonated and carry a negative charge, leading to electrostatic repulsion between the nanoparticles and a stable, dispersed colloid. acs.org Conversely, at a pH below the pKa, the carboxylic acid groups are protonated and neutral. acs.org This reduction in surface charge diminishes the repulsive forces, allowing van der Waals attractive forces to dominate and cause the nanoparticles to aggregate. acs.org This pH-dependent aggregation is reversible, allowing for the controlled assembly and disassembly of nanoparticle structures. acs.orgresearchgate.net
Formation and Functionalization of Self-Assembled Monolayers (SAMs)
The ability of 6-MHA to form well-ordered, single-molecule-thick layers on surfaces, known as self-assembled monolayers (SAMs), is a cornerstone of its utility in nanotechnology.
SAM Formation on Gold Surfaces: Mechanism and Properties
6-MHA readily forms self-assembled monolayers on gold surfaces. The formation of these SAMs is a spontaneous process driven by the strong, semi-covalent bond between the sulfur atom of the thiol group and the gold surface, with a bond energy of approximately 45 kcal/mol. mdpi.orgsigmaaldrich.com The molecules arrange themselves into a highly ordered, crystalline-like structure. sigmaaldrich.com
The properties of the resulting SAM are largely determined by the terminal carboxylic acid group. These hydrophilic SAMs can be further functionalized by reacting the carboxylic acid groups with various molecules, such as amines and alcohols, to introduce more complex end groups. biocompare.com The formation of a dense 6-MHA SAM on a gold electrode has been shown to significantly decrease the double-layer capacitance and alter the electron transfer kinetics of redox probes. mdpi.org Specifically, the double-layer capacitance was observed to decrease from 71 μF/cm² to 18 μF/cm² after the formation of a SAM with 96% coverage. mdpi.org The electron transfer associated with the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ redox couple was found to proceed via an electron tunneling process with an apparent electron transfer rate constant of 2.47 × 10⁻⁵ cm/s. mdpi.org
The quality of the SAM, including its defect density, is highly sensitive to the topography and cleanliness of the underlying gold substrate. richmond.edu
| Property | Value | Conditions |
| Double-Layer Capacitance (Bare Gold) | 71 μF/cm² | - |
| Double-Layer Capacitance (6-MHA SAM) | 18 μF/cm² | 96% surface coverage |
| Apparent Electron Transfer Rate Constant | 2.47 × 10⁻⁵ cm/s | Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ redox couple |
Modification of Surface Properties (Wettability, Biocompatibility, Electrical Conductivity)
The ability of this compound to form dense, self-assembled monolayers (SAMs) on various substrates, most notably gold, is central to its utility in nanotechnology. currentseparations.com The thiol group anchors the molecule to the surface, while the terminal carboxylic acid group dictates the new surface chemistry.
Wettability: The hydrophilic nature of the carboxylic acid head groups of MHA significantly alters the wettability of surfaces. When MHA forms a SAM on a gold surface, it imparts a hydrophilic character. Research has shown that SAMs of 6-MHA exhibit a water contact angle of approximately 28.1°, indicating increased hydrophilicity compared to an unmodified gold surface. nih.gov This property is crucial for enhancing the dispersion of nanoparticles in aqueous media, a key requirement for many biological and environmental applications. ambeed.com
Biocompatibility: MHA-functionalized nanoparticles have demonstrated a high degree of biocompatibility, making them suitable for various biomedical applications. Studies involving MHA-coated gold nanorods have shown cell viability of over 95% in human cell lines, which is attributed to the efficient removal of cytotoxic agents used during synthesis and the stabilizing effect of the MHA layer. acs.org Furthermore, investigations with mercaptohexanol-capped silver nanoparticles, a related compound, have indicated minimal toxicity across normal and cancerous breast cell lines at concentrations up to 100 µg/mL, suggesting the biocompatibility of such surface modifications. science.gov The biocompatibility of MHA-functionalized materials is essential for their use in drug delivery, bioimaging, and as coatings for medical implants. currentseparations.comnih.gov
Electrical Conductivity: The formation of an MHA SAM on a conductive surface can modulate its electrical properties. The organized monolayer can act as a barrier or a facilitator for electron transfer, depending on the specific application. Cyclic voltammetry studies of MHA SAMs on gold electrodes have shown that the monolayer can obstruct the electron transfer process of certain redox probes. mdpi.org The apparent electron transfer rate constant for a bare gold electrode was reported as 9.13×10⁻⁴ cm/s, which decreased to 2.47×10⁻⁵ cm/s after the formation of an MHA SAM. mdpi.org This property is leveraged in the construction of electrochemical biosensors, where the controlled modulation of electron transfer is critical for signal generation and detection. scientificlabs.iesigmaaldrich.com While the SAM can act as a resistive layer, its ability to organize and present other functional molecules at the electrode surface is key to its role in enhancing the physicochemical and electrical properties of devices. scientificlabs.ie
Table 1: Modification of Surface Properties by this compound SAMs| Property | Observation | Research Finding |
|---|---|---|
| Wettability | Increased hydrophilicity | Water contact angle of ~28.1° on MHA-modified gold surfaces. nih.gov |
| Biocompatibility | High cell viability | >95% cell viability observed with MHA-functionalized gold nanorods. acs.org |
| Electrical Conductivity | Decreased electron transfer rate | Electron transfer rate constant decreased from 9.13×10⁻⁴ cm/s (bare gold) to 2.47×10⁻⁵ cm/s (MHA-modified gold). mdpi.org |
Further Functionalization of Carboxylic Acid Terminated Monolayers
The terminal carboxylic acid groups of an MHA SAM provide a versatile platform for the covalent attachment of a wide array of molecules, including amines and alcohols. scientificlabs.iesigmaaldrich.com This secondary functionalization is a powerful strategy for tailoring the surface properties of nanomaterials for specific applications, particularly in the realm of biosensors and targeted drug delivery.
The carboxyl groups can be activated, for example, using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines present in biomolecules such as proteins, peptides, and DNA. uni-due.de This allows for the specific and stable immobilization of these biological entities onto the nanoparticle surface.
A notable example is the functionalization of MHA-coated gold nanoparticles with 1-amino-3-butyne, which introduces an alkyne group to the surface. nih.gov This alkyne-functionalized surface can then participate in "click" chemistry reactions, offering a highly efficient and specific method for attaching other molecules. nih.gov In the field of biosensing, the ability to immobilize enzymes, antibodies, and nucleic acid probes is paramount. For instance, glucose oxidase has been attached to MHA-modified surfaces for the development of glucose biosensors. nih.gov Similarly, cytochrome c has been immobilized on MHA SAMs for studying electron transfer processes in biological systems. nih.govrsc.org The covalent linkage ensures the stability of the immobilized biomolecule, which is crucial for the long-term performance and reusability of the biosensor. uni-due.de
Table 2: Examples of Further Functionalization of MHA Monolayers| Functionalizing Molecule | Linkage Chemistry | Resulting Functionality/Application |
|---|---|---|
| 1-amino-3-butyne | EDC/NHS coupling | Alkyne-terminated surface for "click" chemistry. nih.gov |
| Amines and Alcohols | Not specified | Introduction of more complex end groups. scientificlabs.iesigmaaldrich.com |
| Cytochrome c | EDC/NHS coupling | Study of biological electron transfer. nih.govrsc.org |
| Glucose Oxidase | EDC/NHS coupling | Development of glucose biosensors. nih.gov |
| Antibodies | Covalent coupling | Platform for immunosensors. uni-due.de |
Application in Optoelectronic Devices and Materials
This compound plays a crucial role in the development of advanced optoelectronic devices and materials, primarily through its ability to passivate surfaces, facilitate charge transfer, and act as a linking layer. currentseparations.com Its application spans various technologies, including quantum dots, solar cells, and biosensors.
In the realm of quantum dots (QDs) , MHA is instrumental in synthesizing high-quality indium phosphide (InP) based QDs. currentseparations.com It acts as a surface passivating agent, which is critical for improving the optical properties of the QDs, such as their photoluminescence quantum yield (PLQY). currentseparations.com MHA-stabilized InPZnS/ZnSe QDs have shown long-term stability in aqueous media, outperforming other ligands in retaining their luminescent properties. currentseparations.com The carboxylic acid group of MHA also allows for the binding of QDs to other materials, such as ZnO nanowires, enabling the study of electron tunneling processes in hybrid nanostructures for optoelectronic applications. arxiv.org
MHA has also emerged as a key component in next-generation solar cells . In lead-tin (Pb-Sn) perovskite solar cells, an MHA-based self-assembled monolayer at the interface can significantly enhance both the efficiency and thermal stability of the device. northwestern.edu The thiol group of MHA forms a strong covalent bond with the perovskite, while the carboxylic acid group provides a favorable interface for charge extraction. This approach has led to devices with a power conversion efficiency of 24% and a significantly longer operational lifetime compared to standard device architectures. northwestern.edu Furthermore, in bio-photoelectrochemical solar cells, MHA is used to create a SAM on a gold electrode, which then serves as a platform for immobilizing light-harvesting proteins like reaction centers, facilitating efficient photocurrent generation. amazonaws.com
The application of MHA extends to various optoelectronic biosensors . For example, it is used to functionalize gold nanoparticles in colorimetric biosensors for the detection of various analytes. mdpi.org In electrochemical biosensors, MHA-modified electrodes are used to immobilize biomolecules, enhancing the sensitivity and specificity of detection. currentseparations.comacs.org The ability of MHA to form well-defined and functional interfaces is a key enabler for the development of these advanced sensing platforms.
Table 3: Applications of this compound in Optoelectronic Devices| Device/Material | Role of 6-MHA | Performance Enhancement |
|---|---|---|
| Indium Phosphide (InP) Quantum Dots | Surface passivation and stabilization. currentseparations.com | Improved photoluminescence quantum yield and long-term stability in aqueous media. currentseparations.com |
| Pb-Sn Perovskite Solar Cells | Interfacial monolayer for enhanced charge extraction and stability. northwestern.edu | Power conversion efficiency of 24% and T80 lifetime of 680 hours at 50°C. northwestern.edu |
| Bio-Photoelectrochemical Solar Cells | Self-assembled monolayer for protein immobilization. amazonaws.com | Facilitates efficient photocurrent generation. amazonaws.com |
| Electrochemical Biosensors | Surface functionalization for biomolecule immobilization. currentseparations.comacs.org | Enhanced sensitivity and specificity of detection. acs.org |
6 Mercaptohexanoic Acid in Biosensing and Bioconjugation
Development of Biosensors
The unique properties of 6-MHA have led to its widespread use in the development of various types of biosensors. By forming self-assembled monolayers (SAMs) on gold surfaces, MHA can modify the surface properties, such as wettability and biocompatibility, which is crucial for the development of reliable and sensitive biosensors.
Electrochemical Biosensors with 6-MHA Modified Gold Electrodes
Electrochemical biosensors often utilize gold electrodes due to their conductivity and stability. Modifying these electrodes with a self-assembled monolayer of 6-MHA is a common strategy to create a functional and biocompatible interface for detecting a wide range of analytes. The carboxylic acid terminus of the MHA molecule, once anchored to the gold surface via its thiol group, can be used to immobilize biorecognition elements like enzymes, antibodies, or nucleic acids.
For instance, a flexible electrochemical glucose biosensor was developed using a gold/MoS2/gold nanofilm on a polymer electrode. In this sensor, glucose oxidase was immobilized onto the nanofilm through the 6-MHA linker. semanticscholar.org The sensor demonstrated high sensitivity, which was attributed to the electron transfer facilitation by the MoS2. Another example is an electrochemical biosensor for the detection of hydrogen peroxide (H2O2), where myoglobin (B1173299) was immobilized on a gold electrode modified with 6-MHA.
In the development of a genosensor for Dengue virus RNA, a mixed self-assembled monolayer of 6-MHA and 6-mercapto-1-hexanol (B159029) (MCH) was used to control the density of DNA probes on a gold electrode. mdpi.com A specific ratio of 0.04 mM MHA to 1 mM MCH was found to be optimal, achieving a probe density that enhanced the hybridization efficiency with the target RNA. mdpi.com This controlled immobilization is crucial for the sensitivity and selectivity of the biosensor. mdpi.com Similarly, an electrochemical biosensor for the detection of Staphylococcus aureus was fabricated using a self-assembled monolayer of 6-MHA on a gold-interdigitated single-wave-shaped electrode to immobilize anti-S. aureus antibodies. researchgate.net
The table below summarizes key findings from studies on electrochemical biosensors utilizing 6-MHA modified gold electrodes.
| Biosensor Target | Electrode Modification | Key Finding |
| Glucose | Glucose oxidase on Au/MoS2/Au nanofilm with 6-MHA linker semanticscholar.org | High sensitivity due to facilitated electron transfer by MoS2 |
| Hydrogen Peroxide | Myoglobin on 6-MHA modified gold electrode | Successful immobilization and electrochemical detection |
| Dengue Virus RNA | DNA probes on mixed 6-MHA/MCH SAM on gold electrode mdpi.com | Optimized probe density for enhanced hybridization efficiency mdpi.com |
| Staphylococcus aureus | Anti-S. aureus antibodies on 6-MHA SAM on Au-ISWE researchgate.net | Amplified impedance enabling a wide detection range researchgate.net |
Functionalization of Surfaces for Biosensing (Immobilization of Biomolecules)
The ability to functionalize surfaces with specific biomolecules is a cornerstone of biosensor technology. 6-MHA plays a pivotal role in this process by acting as a molecular linker, covalently attaching biomolecules to a substrate, typically a gold surface. scientificlabs.ieresearchgate.net The process generally involves the formation of a self-assembled monolayer of MHA on the gold surface, followed by the activation of the terminal carboxylic acid groups. These activated groups can then react with amine groups present in biomolecules like proteins and DNA, forming a stable amide bond. researchgate.netmdpi.com
This immobilization strategy has been employed in various biosensing applications. For example, hemoglobin has been immobilized on a 6-MHA layer on a gold substrate for the development of an electrochemical biosensor. mdpi.com The free amine groups of hemoglobin bind to the carboxyl groups of the MHA layer, a reaction often facilitated by EDC/NHS chemistry. mdpi.com Similarly, DNA capture probes modified with amino groups have been covalently immobilized on the surface of gold-coated magnetic nanoparticles modified with 6-MHA SAMs for the detection of genetically modified organisms. nih.gov
The orientation and density of the immobilized biomolecules can be controlled, which is crucial for the performance of the biosensor. nih.gov For instance, mixing 6-MHA with other molecules like 6-mercapto-1-hexanol (MCH) on the surface can help to control the spacing of the immobilized probes, which can improve hybridization efficiency in DNA biosensors.
Fluorescent Chemical Sensors for Cyanide Ions
6-Mercaptohexanoic acid has been utilized in the development of fluorescent chemical sensors for the detection of cyanide ions. scientificlabs.ie In one approach, indium phosphide (B1233454) (InP) quantum nanowires are surface-modified with 6-MHA. scientificlabs.ieresearchgate.net This functionalization allows for the sensitive and selective detection of cyanide ions at very low concentrations. researchgate.net The interaction between the cyanide ions and the MHA-modified quantum wires leads to a change in the fluorescence properties of the quantum wires, providing a measurable signal. researchgate.net The emission spectrum of these functionalized quantum wires can operate in the optical window of blood and tissues, suggesting potential for in-vivo applications. researchgate.net
Biosensor Applications in Insect Odorant Receptors
The remarkable sensitivity and selectivity of insect odorant receptors (ORs) make them promising candidates for the development of novel biosensors for detecting volatile organic compounds. nih.govnih.gov this compound can be used to create a stable platform for these receptors on a gold surface. scientificlabs.ie Liposomes, which can encapsulate and stabilize the ORs, can be covalently bonded to a self-assembled monolayer of 6-MHA on a gold substrate. scientificlabs.ie This approach allows for the integration of the biological sensing element with a physical transducer, enabling the development of highly specific odor biosensors. mdpi.comresearchgate.net
Bioconjugation Techniques and Linker Chemistry
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. 6-MHA is a widely used linker molecule in bioconjugation due to its bifunctional nature. scientificlabs.ienih.gov The thiol group provides a strong anchor to gold surfaces and nanoparticles, while the carboxylic acid group offers a reactive site for coupling with biomolecules. scientificlabs.ienih.gov
The carboxylic acid group of 6-MHA can be activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). nih.govnih.gov This creates a reactive NHS ester that can readily form a stable amide bond with primary amine groups found in proteins and other biomolecules. mdpi.comnih.gov This method is a cornerstone of bioconjugation techniques involving 6-MHA. nih.gov
Labeling of Biomolecules
The ability to label biomolecules with probes is essential for their detection and study. 6-MHA facilitates the labeling of biomolecules, particularly with gold nanoparticles (AuNPs). mdpi.comnih.gov By coating AuNPs with 6-MHA, a surface is created that can be readily conjugated to biomolecules like proteins. nih.gov
In one study, the covalent conjugation of bovine serum albumin (BSA) to 6-MHA-coated AuNPs was systematically investigated. nih.gov The study found that the ratio of AuNPs to MHA was a critical factor for successful bioconjugation. nih.gov This labeling strategy allows for the sensitive detection and characterization of biomolecules using techniques like UV-vis spectroscopy and gel electrophoresis. nih.gov
Conjugation with Drug Molecules for Targeted Delivery
This compound (6-MHA) plays a crucial role as a molecular linker in the development of targeted drug delivery systems. Its bifunctional nature, possessing a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, allows it to anchor drug-carrying nanoparticles to specific targets while securely tethering therapeutic agents. The thiol group forms a strong, stable bond with the surface of noble metal nanoparticles, most commonly gold nanoparticles (AuNPs), creating a self-assembled monolayer (SAM). This process is fundamental for preventing nanoparticle aggregation and providing a functional surface for further modifications.
The terminal carboxylic acid group is the key to bioconjugation with drug molecules. This group can be chemically activated, often using carbodiimide chemistry with reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This activation converts the carboxylic acid into a reactive ester, which can then form a stable amide bond with amine groups present on drug molecules or targeting ligands. This covalent attachment ensures that the therapeutic payload is securely fastened to the nanoparticle carrier until it reaches its intended destination.
This strategy has been employed in creating advanced therapeutic platforms, including those for photodynamic therapy (PDT) and targeted cancer treatment. In PDT, photosensitizers are attached to gold nanorods via 6-MHA linkers. researchgate.net This conjugation allows for the controlled delivery of the photosensitizer to tumor sites. Research has also focused on developing sophisticated theranostic nanoparticles, which combine therapeutic agents and imaging probes on a single platform. For instance, 6-MHA has been used in the synthesis of multimodal imaging and probing agents (MOMIPs) that are then conjugated to nanoparticles for combined PET-MRI-optical imaging and therapy. rsc.org The ability to attach various molecules allows these nanoparticle systems to be tailored for specific cancer cells, enhancing drug accumulation in tumors and improving treatment efficacy. nih.govacs.org
Table 1: Examples of 6-MHA in Targeted Drug Delivery Systems
| Nanoparticle System | Linker | Therapeutic/Imaging Agent | Targeting Application | Reference |
|---|---|---|---|---|
| Gold Nanorods (AuNRs) | This compound | Silicon 2,3-naphthalocyanine dihydroxide (Photosensitizer) | Photodynamic and Photothermal Cancer Therapy | researchgate.net |
| AGuIX® Nanoparticles (Gadolinium-based) | This compound (used in dye synthesis) | IR-783 Dye, NODAGA (chelator for 64Cu) | Multimodal (PET/MRI/Optical) Cancer Imaging and Theranostics | rsc.org |
| Gold Nanoparticles (AuNPs) | This compound | General Therapeutic Agents | Targeted Delivery to Cancer Cells |
Interactions with Biological Molecules in Biosensing Contexts
In the field of biosensing, this compound is instrumental in the construction of sensitive and specific detection platforms. It functions as a surface modification agent, creating a stable and functional interface for the immobilization of biological recognition elements such as enzymes, antibodies, and nucleic acids. The process typically involves the formation of a 6-MHA self-assembled monolayer (SAM) on a transducer surface, usually a gold electrode. nih.gov The thiol group ensures strong chemisorption to the gold, while the terminal carboxylic acid groups orient away from the surface, ready for interaction.
The primary interaction for immobilizing biomolecules is covalent bonding. researchgate.net The carboxylic acid groups of the 6-MHA monolayer are activated, commonly with EDC/NHS chemistry, to form reactive esters. These esters readily react with primary amine groups (-NH₂) found in the lysine (B10760008) residues of proteins (like enzymes and antibodies) or on modified DNA probes, forming a stable amide linkage. nih.govmdpi.com This covalent attachment ensures that the biomolecule is robustly anchored to the sensor surface, preventing leaching and maintaining its biological activity, which is crucial for the sensor's performance and stability.
This immobilization technique is central to a wide array of electrochemical biosensors. For example, glucose oxidase has been immobilized on a 6-MHA-modified nanofilm to create a biosensor for detecting glucose. mdpi.com Similarly, hemoglobin has been self-assembled onto a 6-MHA layer on a gold micro-gap electrode to fabricate a sensor for hydrogen peroxide. mdpi.comnih.govresearchgate.net In immunosensors, 6-MHA SAMs are used to attach antibodies for the detection of specific antigens, such as the Aβ 1-42 peptide associated with Alzheimer's disease or human chorionic gonadotropin (hCG). researchgate.netmdpi.com Beyond proteins, this method is also used in genosensors, where probe DNA sequences are immobilized via 6-MHA to detect complementary target DNA or RNA from pathogens. While covalent bonding is dominant, electrostatic interactions between the negatively charged carboxylic acid groups (at neutral or basic pH) and positively charged domains of biomolecules can also contribute to the immobilization process. researchgate.net
Table 2: Surface Roughness Analysis of Immobilized Hemoglobin via 6-MHA Data obtained from Atomic Force Microscopy (AFM) analysis of a hemoglobin layer self-assembled on a 6-MHA modified gold substrate.
| Parameter | Value | Reference |
|---|---|---|
| Average Roughness (Ra) | 0.298 ± 0.174 nm | mdpi.com |
| Root Mean Square (RMS) Roughness (Rq) | 1.094 ± 0.275 nm | mdpi.com |
| Maximum Roughness (Rmax) | 1.315 ± 0.333 nm | mdpi.com |
| Average Vertical Distance of Hemoglobin | 4.685 ± 1.221 nm | mdpi.com |
Table 3: Applications of 6-MHA in Biosensor Fabrication
| Target Analyte | Immobilized Biomolecule | Interaction with 6-MHA | Biosensor Type | Reference |
|---|---|---|---|---|
| Glucose | Glucose Oxidase | Covalent attachment via linker | Electrochemical | mdpi.com |
| Hydrogen Peroxide (H₂O₂) | Hemoglobin | Covalent attachment (self-assembly) | Electrochemical | mdpi.comnih.govresearchgate.net |
| Aβ 1-42 Peptide | Antibodies | Covalent immobilization | Capacitive Immunosensor | researchgate.net |
| Human Chorionic Gonadotropin (hCG) | Anti-hCGα Monoclonal Antibodies | Amide coupling | Electrochemical Immunosensor | mdpi.com |
| Dengue Virus RNA | pDNA (probe DNA) | Covalent immobilization | Electrochemical Genosensor | mdpi.com |
Biological and Biomedical Research Investigations Involving 6 Mercaptohexanoic Acid
Cellular Interactions and Biological Activity
6-Mercaptohexanoic acid (6-MHA) has garnered significant attention in biomedical research due to its utility as a surface-modifying agent for nanoparticles, enabling investigations into their interactions with biological systems. Its bifunctional nature, possessing both a thiol group for anchoring to metallic nanoparticles and a carboxylic acid group for further functionalization or influencing surface charge, makes it a versatile tool for studying cellular uptake and cytotoxicity.
Cellular Uptake Studies of 6-MHA Modified Quantum Dots
The modification of quantum dots (QDs) with 6-MHA has been shown to influence their uptake by cells. Research indicates that the length of the aliphatic chain of the capping ligand plays a crucial role in the colloidal stability and cellular internalization of QDs.
In one study, cadmium-free zinc-copper-indium sulfide (B99878)/zinc sulfide (ZnCuInS/ZnS) core/shell QDs were modified with 6-MHA. ufp.pt This modification was found to be advantageous compared to using a shorter-chain ligand like 3-mercaptopropionic acid (MPA). ufp.pt The longer aliphatic chain of 6-MHA contributed to better colloidal stability and preserved the optical properties of the QDs during the ligand exchange process. ufp.pt Consequently, this led to a higher cellular uptake of the 6-MHA-modified QDs in three different human cell lines. ufp.pt
The mechanism of uptake for nanoparticles like QDs can be complex, often involving endocytosis. nih.govacs.org For instance, agonist-modified QDs have been observed to be internalized by cells, forming vesicular structures, which is indicative of transport into the cell. nih.gov The specific surface chemistry imparted by ligands such as 6-MHA can influence which cellular uptake pathways are utilized. researchgate.net
Cytotoxicity Assessments of 6-MHA Functionalized Nanoparticles on Human Cell Lines
A critical aspect of developing nanoparticles for biomedical applications is assessing their potential toxicity to human cells. Several studies have evaluated the cytotoxicity of nanoparticles functionalized with 6-MHA across various cell lines.
Research on zinc-copper-indium sulfide quantum dots modified with 6-MHA demonstrated that these nanoparticles were non-toxic across a wide range of concentrations. This low cytotoxicity is a promising indicator for the potential of 6-MHA-functionalized nanoparticles in safe biomedical applications.
| Nanoparticle System | Cell Lines Tested | Key Cytotoxicity Findings |
| 6-MHA Modified Zinc-Copper-Indium Sulfide QDs | Three human cell lines | Non-toxic over a wide range of concentrations. |
| 6-MHA Stabilized Gold Nanoclusters | Not specified in detail in the provided context | Generally considered to have good biocompatibility. |
Antimicrobial Properties and Mechanisms
6-MHA, particularly when used to stabilize gold nanoclusters (AuNCs), has demonstrated significant antimicrobial properties. These 6-MHA-AuNCs have been investigated for their efficacy against a range of pathogenic bacteria and the underlying mechanisms of their bactericidal action.
Antimicrobial Activity of 6-MHA Stabilized Gold Nanoclusters
Atomically precise AuNCs stabilized with 6-MHA have shown potent, broad-spectrum antibacterial activity. acs.orgnih.gov Studies have demonstrated the bactericidal efficacy of these nanoclusters against both Gram-negative and Gram-positive bacteria. acs.orgnih.gov The small size of these nanoclusters, typically around 2 nm, is believed to be a key factor in their antimicrobial effectiveness, allowing for better interaction and penetration into bacterial cells compared to larger gold nanoparticles. nih.govtandfonline.com
The antimicrobial activity is also dependent on the concentration of the 6-MHA-AuNCs. acs.org Research has shown a direct correlation between the concentration of the nanoclusters and the reduction in viable bacterial counts. For instance, at a concentration of 150 μM, 6-MHA-AuNCs were highly effective against Gram-negative bacteria. nih.gov
Bactericidal Effects against Gram-Negative and Gram-Positive Bacteria
6-MHA stabilized AuNCs have exhibited lethal effects against both Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. acs.orgnih.gov
Interestingly, some studies suggest a difference in susceptibility between the two bacterial types. For example, one study reported that while 6-MHA-AuNCs were effective against Gram-negative bacteria, Gram-positive bacteria showed no significant inhibition even at high concentrations. nih.gov However, other research has shown high killing efficiencies for both. For instance, a study reported approximately 96% killing efficiency against E. coli and about 95% against S. aureus. nih.govtandfonline.com This suggests that the specifics of the nanocluster formulation and the bacterial strains tested can influence the outcome. The cell wall structure of Gram-negative bacteria, with its outer membrane, and the thicker peptidoglycan layer of Gram-positive bacteria are known to influence the penetration and effectiveness of antimicrobial agents. tandfonline.comnih.gov
| Bacterial Strain | Type | Reported Efficacy of 6-MHA-AuNCs |
| Pseudomonas aeruginosa | Gram-Negative | Lethal effects observed. acs.org |
| Escherichia coli | Gram-Negative | ~96% killing efficiency reported. nih.govtandfonline.com |
| Staphylococcus aureus | Gram-Positive | ~95% killing efficiency reported. nih.govtandfonline.com |
Proposed Mechanisms of Antimicrobial Action (e.g., Inhibition of Protein Synthesis and DNA Replication)
The antimicrobial mechanism of 6-MHA stabilized AuNCs is multifaceted. A primary proposed mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govacs.org The ultrasmall size of the AuNCs allows for efficient, energy-independent translocation across the bacterial membrane into the cytoplasm. acs.org
Once inside, the AuNCs are thought to cause a metabolic imbalance, leading to an increase in intracellular ROS. nih.gov This oxidative stress can damage cellular components, including proteins and lipids, ultimately leading to cell death. nih.gov
Furthermore, it is proposed that these nanoparticles can interact with and disrupt essential cellular processes. After penetrating the bacterial cell membrane, nanomaterials can interfere with various biomolecules, including DNA and ribosomes. nih.govnih.gov This interference can disturb crucial functions such as DNA replication and protein synthesis. nih.govnih.gov The interaction of nanoparticles with thiol groups in proteins can inactivate enzymes and disrupt metabolic pathways. tandfonline.com While not exclusively demonstrated for 6-MHA-AuNCs in all studies, the inhibition of DNA replication and protein synthesis is a recognized antimicrobial mechanism for metallic nanoparticles. nih.govnih.gov The internalization of 6-MHA-AuNCs has been shown to cause massive internal damage to bacterial cells, including the collapse of subcellular structures and altered cell morphology, which supports the idea of widespread disruption of cellular functions. acs.org
Interactions with Specific Biomolecules
This compound (6-MHA) has been the subject of various biological and biomedical research investigations to understand its interactions with specific biomolecules. These studies are crucial for developing new diagnostic and therapeutic applications.
Binding to Epidermal Growth Factor (EGF) and Conformational Changes
6-MHA can act as a fluorescence probe that binds to Epidermal Growth Factor (EGF) when hydrogen ions are present. usbio.net This binding is significant as it induces a conformational change in the EGF protein. usbio.net This alteration in the protein's structure is a critical step that can initiate a cascade of cellular reactions, ultimately leading to cell proliferation and differentiation. usbio.net Research has also explored how the pH of the cellular environment affects the conformation of the EGF receptor. nih.gov Studies have shown that a mildly acidic pH, similar to that found in endocytic vesicles, can cause a conformational change in the EGF receptor, making it less exposed to the external aqueous environment. nih.gov This change may play a role in the pH-dependent binding of ligands like EGF and protect the receptor from enzymatic degradation. nih.gov
Interaction with Odorant Binding Proteins
Research has demonstrated that 6-MHA can bind to odorant binding proteins (OBPs). usbio.net These proteins are primarily responsible for the detection of odors and pheromones. usbio.net The interaction of 6-MHA with OBPs is a key area of study in the development of biosensors. In these applications, 6-MHA is often used to form a self-assembled monolayer (SAM) on a gold surface, which then serves as a linker to immobilize insect odorant receptors or OBPs. researchgate.netgoogle.comsigmaaldrich.com This setup allows for the sensitive and selective detection of various odorant molecules. researchgate.netacs.org For instance, biosensors have been designed using honeybee OBPs immobilized on electrodes to detect floral odors and pheromones through electrochemical impedance sensing. researchgate.net
Reactivity with Epidermal Growth Factor Receptor on Cell Surfaces
6-MHA has been shown to react with the Epidermal Growth Factor Receptor (EGFR) located on the surface of cells. usbio.net This interaction is significant because it can initiate signal transduction pathways that result in increased cell proliferation. usbio.net The ability to target and activate EGFR is a focal point of research for therapeutic applications. Strategies for delivering nanoparticles to specific cells often involve targeting receptors like EGFR. nih.gov
Electron Transfer Rate Studies with Proteins (e.g., HtQ64V attached to 6-MHA modified Au wafer)
The rate of electron transfer (ET) between proteins and electrodes is a fundamental aspect of bioelectrochemistry, and 6-MHA plays a role in facilitating these studies. In a specific investigation, the protein HtQ64V was attached to a gold (Au) wafer modified with a self-assembled monolayer of 6-MHA. researchgate.netrsc.org Chronoamperometric measurements were used to determine the apparent ET rate by analyzing the slope of the linear fit of the data. researchgate.netrsc.org
The study measured the electron transfer rates at different temperatures, as detailed in the table below.
| Temperature (K) | Apparent Electron Transfer Rate (kapp) (s⁻¹) |
| 283 | 6.5 ± 0.8 |
| 287 | 7.3 ± 1 |
| 297 | 9.8 ± 1.2 |
This table presents the apparent electron transfer rates for HtQ64V attached to a 6-MHA modified Au wafer at various temperatures. Data sourced from a 2021 study. rsc.org
These studies are crucial for understanding the fundamental processes of biological energy conversion and for the development of novel bioelectronic devices. researchgate.net The use of 6-MHA to create a defined interface between the protein and the electrode surface is a common strategy in such experiments. rsc.org
Mechanistic Studies of 6 Mercaptohexanoic Acid Interactions
Self-Assembly Mechanisms on Metal Surfaces
The ability of 6-Mercaptohexanoic acid to form well-ordered, self-assembled monolayers (SAMs) on metal surfaces is a cornerstone of its utility. This process is primarily driven by the strong affinity of its terminal thiol (-SH) group for noble metals, particularly gold (Au). The thiol group chemisorbs onto the metal substrate, forming a stable gold-thiolate bond that anchors the molecule to the surface.
Once anchored, the six-carbon aliphatic chain provides a structural backbone, and the terminal carboxylic acid (-COOH) group extends away from the surface. These exposed carboxylic acid groups can then participate in further interactions, significantly influencing the surface properties. The primary forces governing the organization of the monolayer include:
Van der Waals Interactions: These forces between the adjacent alkyl chains contribute to the dense packing and ordering of the molecules within the monolayer.
Hydrogen Bonding: The terminal carboxylic acid groups can form intermolecular hydrogen bonds, which adds stability to the assembled structure. nih.gov This is a key factor in creating robust and well-defined surfaces.
Electrostatic Interactions: The charge of the terminal carboxyl group, which can be controlled by adjusting the pH of the surrounding environment, dictates electrostatic interactions with other molecules or with the solvent. nih.govscience.gov
The combination of these interactions results in a highly organized and functionalized surface. Studies using temperature-programmed desorption (TPD) have shown that water molecules interact more strongly with a hydrophilic SAM made of 6-MHA compared to a hydrophobic SAM, demonstrating the significant change in surface properties imparted by the carboxylic acid terminus. acs.org This ability to tailor surface wettability and chemical reactivity is crucial for its application in sensors and biocompatible interfaces.
| Driving Force | Interacting Groups | Effect on SAM Formation |
|---|---|---|
| Chemisorption | Thiol (-SH) group and Metal Surface (e.g., Gold) | Anchors molecules to the surface, initiating SAM formation. |
| Van der Waals | Adjacent Aliphatic Chains (-CH2-) | Promotes dense packing and structural order. nih.gov |
| Hydrogen Bonding | Terminal Carboxylic Acid (-COOH) groups | Enhances the stability and order of the monolayer. nih.gov |
| Electrostatic | Ionized Carboxylic Acid (-COO-) groups | Controls surface charge and interaction with polar molecules and ions. science.gov |
Ligand-Dependent Fluorescence of Gold Nanoclusters and Reaction with Metal Ions
This compound is a critical ligand in the synthesis of highly fluorescent gold nanoclusters (AuNCs). researchgate.netrsc.org These ultrasmall nanoparticles, composed of a precise number of gold atoms, exhibit molecule-like properties, including strong photoluminescence. mdpi.compolimi.it The ligand shell, in this case, formed by 6-MHA, is not merely a passive protective layer; it actively determines the electronic structure and, consequently, the optical properties of the nanocluster. researchgate.netrsc.org
Research has shown that the chain length of the mercaptan acid ligand influences the fluorescence of the AuNCs. researchgate.netrsc.org For instance, AuNCs synthesized with 6-MHA are part of a series where varying the alkyl chain length of the ligand leads to a red-shift in the fluorescence emission. researchgate.netrsc.org Specifically, AuNCs capped with 6-MHA have been found to consist of a core of 18 gold atoms protected by 10 ligand molecules. researchgate.netrsc.org
A key feature of 6-MHA-capped AuNCs is their ligand-dependent sensitivity to metal ions. Studies have demonstrated that the fluorescence of these nanoclusters is quenched in the presence of certain metal ions, such as mercury (Hg(II)) and molybdenum (Mo(VI)). researchgate.netrsc.org The mechanism of this quenching is a direct reaction between the metal ions and the gold atoms at the core of the nanocluster. researchgate.netrsc.org However, the accessibility of the core is controlled by the ligand shell. AuNCs capped with shorter-chain ligands like 3-mercaptopropionic acid (3-MPA) and 6-MHA are sensitive to these ions, whereas those with longer-chain ligands like 11-mercaptoundecanoic acid (11-MUA) are not. researchgate.netrsc.org This suggests that the shorter alkyl chain of 6-MHA allows for the penetration of the metal ions to interact with the gold core, while longer chains provide a more effective barrier.
Interestingly, the reaction mechanisms with different ions can vary. It was found that while both Hg(II) and Mo(VI) react with the gold core atoms, the specific pathways of this interaction are different. researchgate.netrsc.org This selective quenching mechanism makes 6-MHA-capped AuNCs promising candidates for sensitive and selective metal ion sensors. researchgate.net
| Ligand on Au18 Nanocluster | Sensitivity to Hg(II) and Mo(VI) | Proposed Reason |
|---|---|---|
| 3-mercaptopropionic acid (3-MPA) | Sensitive | Short alkyl chain allows ion interaction with the gold core. researchgate.netrsc.org |
| This compound (6-MHA) | Sensitive | Short alkyl chain allows ion interaction with the gold core. researchgate.netrsc.org |
| 11-mercaptoundecanoic acid (11-MUA) | Not Sensitive | Longer alkyl chain provides a barrier, preventing ion interaction. researchgate.netrsc.org |
| 16-mercaptohexadecanoic acid (16-MHA) | Not Sensitive | Longer alkyl chain provides a barrier, preventing ion interaction. researchgate.netrsc.org |
Role of 6-MHA in Promoting Cell Proliferation and Differentiation Pathways
Direct evidence for this compound independently promoting cell proliferation and differentiation is limited; instead, its primary role in cellular studies is as a critical linker molecule that creates biocompatible and functionalized surfaces to support and study cellular processes. mdpi.comnih.gov The dual functionality of 6-MHA, with its surface-anchoring thiol group and its reactive carboxylic acid group, allows for the stable immobilization of biomolecules onto various substrates. nih.gov
The mechanism involves forming a SAM on a surface, such as a gold-coated sensor chip or nanoparticle. nih.gov The exposed carboxylic acid groups of the 6-MHA layer can then be activated, commonly using carbodiimide (B86325) chemistry (EDC/NHS), to covalently bind to amine groups on proteins, such as antibodies or cell-adhesion molecules. nih.govnih.gov This creates a bio-functionalized surface that can specifically capture cells or influence their behavior. For example, 6-MHA has been used as a linker to attach HER2-specific antibodies to a surface to capture breast cancer cells for detection. nih.gov
Furthermore, gold nanoparticles functionalized with 6-MHA have been investigated for their antimicrobial properties. mdpi.com Studies on Au25(MHA)18 nanoclusters showed they were effective against both Gram-positive and Gram-negative bacteria by increasing intracellular reactive oxygen species (ROS) and decreasing glutathione (B108866) levels, thereby disrupting the bacteria's antioxidant defense systems. mdpi.com While this is a cytotoxic effect, it demonstrates a mechanism by which 6-MHA-functionalized materials can directly modulate cellular pathways. By creating defined surfaces for cell attachment or by acting as a carrier for other agents, 6-MHA plays a crucial indirect role in systems designed to study and influence cell fate.
Computational Studies Supporting Mechanistic Insights
Computational modeling, particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, has provided significant insights into the mechanisms underlying the behavior of this compound. conicet.gov.arrsc.org These studies offer a molecular-level picture that complements experimental findings.
MD simulations have been used to study the electrochemical reaction of cytochrome c (Cyt) at an interface functionalized with a 6-MHA SAM. conicet.gov.ar These simulations, combined with experimental data, provided direct evidence that the rate-limiting step for the protein's reduction is its reorientation on the SAM surface, a process likely controlled by the interfacial electric field. conicet.gov.ar This work highlights how 6-MHA creates a specific interfacial environment that dictates the behavior of biomolecules.
DFT calculations have been instrumental in elucidating the electrocatalytic properties of gold nanoclusters protected by 6-MHA. For instance, theoretical simulations of [Au25(MHA)18]⁻ were used to understand its activity in the carbon dioxide reduction reaction (CO2RR). rsc.orgrsc.org These studies showed that the ligand's properties (hydrophilic vs. hydrophobic) are critical. Hydrophobic ligands were found to enhance CO2RR activity by minimizing water interference near the cluster's surface and stabilizing key reaction intermediates. rsc.orgrsc.org In another study, the composition-dependent catalytic performance of AuₓAg₂₅₋ₓ(MHA)₁₈ nanoclusters for the oxygen reduction reaction (ORR) was investigated, showing how doping affects the reaction pathway. rsc.org
These computational approaches are essential for rationalizing experimental results and guiding the design of new materials with tailored properties, whether for bio-electrochemical interfaces or advanced electrocatalysis. conicet.gov.arrsc.org
| Computational Method | System Studied | Key Mechanistic Insight |
|---|---|---|
| Molecular Dynamics (MD) | Cytochrome c on a 6-MHA SAM | Revealed that protein reorientation, controlled by the interfacial electric field, is the rate-limiting step in the electrochemical reaction. conicet.gov.ar |
| Density Functional Theory (DFT) | [Au25(MHA)18]⁻ Nanoclusters | Explained how ligand hydrophobicity affects CO2RR activity by modulating water interference and stabilizing intermediates. rsc.orgrsc.org |
| Density Functional Theory (DFT) | AuₓAg₂₅₋ₓ(MHA)₁₈ Nanoclusters | Demonstrated that the ORR product selectivity (H₂O vs. H₂O₂) depends on the number of gold atoms in the bimetallic cluster. rsc.org |
Analytical and Characterization Methods in 6 Mercaptohexanoic Acid Research
Spectroscopic Analysis
Spectroscopic methods are fundamental to understanding the chemical and physical properties of 6-MHA and its derivatives. These techniques provide insights into molecular structure, functional group integrity, and the optical and electronic behavior of 6-MHA-functionalized nanomaterials.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Coordination Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of 6-MHA and studying its coordination to nanoparticle surfaces.
Purity Assessment: ¹H-NMR spectra of pure 6-MHA exhibit distinct signals corresponding to the different proton environments within the molecule. For instance, a typical spectrum shows four main signals for the methylene (B1212753) protons and can reveal the presence of residual solvents, such as acetone (B3395972) which appears as a small signal at 2.14 ppm. rsc.org
Coordination Studies: When 6-MHA binds to gold nanoparticles (AuNPs), significant changes are observed in the ¹H-NMR spectrum. The signals of the protons, particularly those of the CH₂ group adjacent to the thiol group, become broadened. rsc.org This broadening indicates that the ligand is adsorbed onto the nanoparticle surface. rsc.org The signal for the α-CH₂ group, which is furthest from the nanoparticle, appears less broadened. rsc.org The presence of two distinct, broadened signals at a higher chemical shift for the CH₂ group next to the thiol group suggests different chemical environments for the adsorbed molecules on the nanoparticle surface. rsc.org
| Compound State | Proton Group | Chemical Shift (ppm) | Signal Characteristics | Reference |
|---|---|---|---|---|
| Pure 6-MHA | Residual Acetone | 2.14 | Small signal | rsc.org |
| 6-MHA coordinated to AuNPs | CH₂ adjacent to thiol | Higher chemical shift | Broadened signals (two distinct) | rsc.org |
| 6-MHA coordinated to AuNPs | α-CH₂ (distant from nanoparticle) | 2.22 | Less broadened | rsc.org |
Furthermore, two-dimensional NMR techniques like ¹H,¹H-COSY and Diffusion-Ordered Spectroscopy (DOSY) provide deeper insights. COSY spectra of 6-MHA coordinated to gold nanoparticles confirm the connectivity between protons, while DOSY spectra show that all adsorbed 6-MHA molecules move with the same diffusion coefficient, confirming they are attached to the particle surface. rsc.org From DOSY data, the hydrodynamic diameter of the functionalized nanoparticles can be estimated. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Integrity
Fourier Transform Infrared (FTIR) spectroscopy is crucial for verifying the integrity of the thiol and carboxylic acid functional groups of 6-MHA, especially after its attachment to nanoparticles. The presence and position of characteristic absorption bands confirm the successful functionalization and the orientation of the ligand on the surface. For instance, FTIR studies can confirm the presence of the capping agent on the surface of quantum dots and reveal their hydrophilic properties due to the exposed carboxyl groups. researchgate.net In studies of self-assembled monolayers, FTIR can be used to assess the crystallinity of the layer. nih.gov
UV-Vis Spectroscopy in Quantum Dot and Nanocluster Characterization
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing quantum dots (QDs) and nanoclusters (NCs) stabilized by 6-MHA. It provides information about the optical properties and stability of these nanomaterials.
Quantum Dot Characterization: The UV-Vis absorption spectrum of QDs reveals their first exciton (B1674681) absorption peak, which is related to their size. mdpi.com For example, in a study of InPZnS/ZnSe/ZnS multishell QDs, the absorption spectra showed shoulders between 575 nm and 610 nm, with shifts correlating to particle size and shell thickness. mdpi.com UV-Vis spectroscopy is also used to monitor the stability of QD dispersions in solution. nih.gov
Nanocluster Characterization: In the study of gold and silver nanoclusters, UV-Vis spectroscopy is used to monitor their formation and alloying processes in real-time. acs.orgfung-group.org For instance, when a single gold atom is introduced into a silver nanocluster, Ag₂₅(MHA)₁₈, the UV-Vis absorption spectra show a blue shift in the absorption peaks as the alloying progresses. acs.orgfung-group.org The presence of an isosbestic point in the spectra indicates a single molecular reaction, confirming that the diffusion of the gold atom is an intracluster process. fung-group.org
| Nanomaterial | Experimental Condition | Key Spectral Feature | Wavelength (nm) | Reference |
|---|---|---|---|---|
| InPZnS/ZnSe/ZnS QDs | Dispersed in toluene | First exciton absorption peak | 575 - 610 | mdpi.com |
| Ag₂₅(MHA)₁₈ NCs | Before Au alloying | Absorption peaks | 480 and 660 | fung-group.org |
| AuAg₂₄(MHA)₁₈ NCs | After Au alloying | Absorption peaks | 332, 465, and 600 | fung-group.org |
| 6-MHA-CuSeQD | Aqueous solution | Absorption band | - | researchgate.net |
Luminescence Spectroscopy for Quantum Dot Optical Properties
Luminescence spectroscopy, specifically photoluminescence (PL) spectroscopy, is essential for determining the optical performance of quantum dots stabilized with 6-MHA. This technique measures the emission of light from the QDs after they are excited by a light source.
Key parameters obtained from PL spectroscopy include the emission wavelength and the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of light emission. mdpi.com For instance, InPZnS/ZnSe/ZnS QDs stabilized with a mixed ligand shell including a derivative of 6-MHA exhibited PLQYs up to approximately 45% before dialysis and 41% after dialysis. mdpi.com The stability of the PLQY after ligand exchange and transfer to an aqueous phase is a critical indicator of the effectiveness of the 6-MHA capping. mdpi.com Time-resolved photoluminescence experiments can further elucidate the recombination dynamics within the QDs and electron tunneling processes when they are interfaced with other materials. arxiv.org
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure of Nanoclusters
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and electronic state of the elements within the top few nanometers of a material's surface. It is particularly valuable for studying 6-MHA-stabilized nanoclusters.
XPS can confirm the successful coating of nanoparticles with 6-MHA and can be used to monitor changes in the chemical composition of nanoclusters during reactions. science.govrsc.org For example, in the study of the CO₂ reduction reaction catalyzed by Au₂₅(SR)₁₈ nanoclusters, XPS was used to observe the gradual reduction in the S/Au ratio as the reaction proceeded, indicating the removal of some thiolate ligands. rsc.org Furthermore, XPS can determine the oxidation states of metals within nanoclusters. In the formation of AuAg₂₄(MHA)₁₈, time-dependent XPS measurements showed that the gold atoms transitioned from Au(I) at the surface to Au(0) in the core of the nanocluster. fung-group.org
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide direct visualization of 6-MHA-functionalized nanomaterials, offering information about their size, shape, and morphology.
High-resolution transmission electron microscopy (HRTEM) is a key technique for visualizing nanoparticles and nanoclusters at the atomic scale. Studies have used HRTEM to analyze gold nanoparticles functionalized with 6-MHA, revealing spherical particles with an average diameter of 1.6 ± 0.3 nm. rsc.org This confirms that 6-MHA effectively prevents agglomeration while maintaining the crystalline nature of the nanoparticles. In other research, HRTEM has shown that quantum dots capped with a related ligand were crystalline, well-dispersed, and spherical with an average diameter of 3.8 nm. researchgate.net
Liquid-phase transmission electron microscopy (LPTEM) is an advanced technique that allows for the real-time observation of nanoparticle nucleation and growth in a liquid environment. oup.com This has been used to study the formation of Au₂₅(MHA)₁₈ nanoparticles, providing insights into their growth mechanism through the aggregation of smaller gold clusters. oup.com
Separation and Purification Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 6-MHA and related compounds. In the context of 6-MHA research, HPLC is often used for purification and analysis of thiopurines and functionalized nanoparticles. nih.govrsc.org
For instance, a rapid and sensitive HPLC method has been developed for the analysis of 6-mercaptopurine (B1684380) (a related thiopurine), 6-thioguanine (B1684491) nucleotides, and 6-thiouric acid in biological fluids, demonstrating excellent chromatographic separation. nih.gov Such methods are crucial for understanding the behavior of these compounds in biological systems. nih.gov HPLC has also been coupled with other techniques to purify and enrich acidic herbicides, which include compounds with structural similarities to 6-MHA. science.gov
In the synthesis of materials functionalized with 6-MHA, HPLC can be employed to purify the final product from unreacted starting materials and byproducts. For example, reverse-phase HPLC has been used to purify a microperoxidase-11 conjugate from the reaction mixture. researchgate.net
Dialysis is a common and effective technique for purifying nanoparticles functionalized with 6-MHA by removing unreacted precursors, excess ligands, and other small molecule impurities. nih.gov This process relies on the principle of separating molecules in a solution based on the differences in their rates of diffusion through a semipermeable membrane.
In the preparation of gold nanoparticles coated with carboxylic acid-terminated self-assembled monolayers (SAMs), including those with 6-MHA, dialysis has been shown to produce higher quality nanoparticles compared to centrifugation/re-dispersal methods. nih.gov The resulting nanoparticles have fewer physisorbed thiol molecules, less unbound sulfur, and are more resistant to aggregation. nih.gov
Dialysis is also a key step in the purification of water-soluble fluorescent copper nanoparticles and [Au₂₅(MHA)₁₈]⁻ nanoclusters, where it is used to remove unreacted reagents and salts. rsc.orgnih.gov The choice of molecular weight cut-off (MWCO) for the dialysis membrane is critical to ensure the retention of the nanoparticles while allowing small molecules to pass through. rsc.org
Other Characterization Methods
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. This method is particularly useful for assessing the aggregation state of 6-MHA-functionalized nanoparticles in solution. acs.org
The technique is also sensitive to changes in the solution environment, such as pH and ionic strength, which can induce reversible aggregation of nanoparticles bearing carboxylic acid groups like 6-MHA. acs.org
Interactive Data Table:
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. In the context of 6-MHA research, XRD is employed to analyze the crystalline nature of both the nanoparticles and the self-assembled monolayers of 6-MHA on various substrates.
XRD analysis of copper nanoparticles has confirmed their high degree of crystallinity and face-centered cubic (fcc) crystal structure. nih.gov For iron oxide nanoparticles coated with dextran, XRD patterns have been used to identify the presence of magnetite as the unique crystalline phase. royalsocietypublishing.org
Surface X-ray diffraction (SXRD) has been utilized to study layers of 6-MHA on muscovite (B576469) mica. researchgate.netresearchgate.net These studies have shown that while the underlying substrate remains intact, the 6-MHA layers can be laterally disordered with respect to the mica surface. researchgate.net XRD has also been used to investigate the reaction products of 6-MHA with metal ions, revealing the formation of new crystalline compounds. ru.nl For instance, powder X-ray diffraction patterns of a gold layer treated with 6-MHA showed an extra peak, indicating a change in the surface morphology. ru.nl
Interactive Data Table:
Matrix-Assisted Laser-Desorption Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The sample, mixed with a matrix solution, is irradiated by a pulsed laser. The matrix absorbs the laser energy, leading to the vaporization and ionization of the analyte molecules with minimal fragmentation. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), as lighter ions travel faster and reach the detector first. nih.gov
In research involving this compound (6-MHA), MALDI-TOF MS is a powerful tool for confirming the successful functionalization of surfaces and molecules. Due to its thiol group, 6-MHA readily forms self-assembled monolayers (SAMs) on gold surfaces or binds to nanoparticles. MALDI-TOF MS can verify the covalent attachment of 6-MHA to other molecules or substrates. For instance, it is employed in the analysis of protein-protein interactions where 6-MHA can be used as a starting material to synthesize cross-linking agents. google.combiocompare.com The mass spectrometer can detect the specific mass of the resulting peptides after enzymatic digestion, confirming the presence of the 6-MHA-derived linker. google.com
The technique is particularly useful in characterizing modified nanoparticles. After surface functionalization with 6-MHA, MALDI-TOF MS can analyze the nanoparticle-ligand complex, providing information about the mass of the functionalized particle and confirming the successful ligand exchange or coating process. science.gov
Table 1: Representative MALDI-TOF MS Data for a Peptide Modified with a 6-MHA-Derived Cross-linker
| Sample Description | Expected m/z | Observed m/z | Interpretation |
| Unmodified Peptide | 1540.7 | 1540.9 | Mass of the native peptide. |
| Peptide + 6-MHA-linker | 1670.8 | 1671.1 | Mass increase corresponds to the addition of the 6-MHA derivative, confirming successful conjugation. |
| Cross-linked Peptide Dimer | 3341.6 | 3342.0 | Mass corresponds to two peptide molecules joined by the 6-MHA-derived cross-linker. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the composition of multi-component systems. The sample is placed in a crucible on a precision microbalance within a furnace, and the mass is continuously recorded as the temperature is increased at a constant rate. mdpi.com
In the context of this compound research, TGA is crucial for quantifying the amount of 6-MHA bound to a substrate, such as nanoparticles, and for assessing the thermal stability of the resulting composite material. researchgate.netresearchgate.net When 6-MHA is used to functionalize inorganic nanoparticles (e.g., gold, zinc sulfide), TGA can determine the organic content (the 6-MHA ligand shell) by measuring the mass loss as the organic material decomposes upon heating. mdpi.com
The TGA curve for a 6-MHA-functionalized material typically shows a distinct weight loss step at a temperature corresponding to the decomposition of the organic acid, while the inorganic core remains stable until much higher temperatures. By comparing the initial mass to the residual mass after the organic component has burned off, the percentage of the material composed of 6-MHA can be calculated. This information is vital for understanding the surface density of the ligand, which influences the properties and stability of the functionalized material. For example, TGA has been used to show that quantum dots coated with a mixed shell including this compound have an organic fraction of approximately 39% to 40%. mdpi.com
Table 2: TGA Results for Uncoated vs. 6-MHA-Coated Nanoparticles
| Sample | Onset Decomposition Temperature (°C) | Total Weight Loss (%) (at 550 °C) | Residual Mass (%) (at 550 °C) | Interpretation |
| Uncoated Nanoparticles | N/A | < 2% | > 98% | Minimal weight loss, attributed to adsorbed water or volatile impurities. |
| 6-MHA-Coated Nanoparticles | ~350 °C | ~40% | ~60% | Significant weight loss due to the decomposition of the organic 6-MHA ligand shell, confirming successful surface functionalization. mdpi.com |
Computational and Theoretical Studies on 6 Mercaptohexanoic Acid
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulation techniques, especially molecular dynamics (MD), have been instrumental in exploring the complex interactions of 6-MHA with biological molecules and other surfaces. These simulations provide a dynamic picture of binding events, conformational changes, and the thermodynamic forces driving these interactions.
A notable area of study is the interaction between self-assembled monolayers (SAMs) of 6-MHA and proteins. For instance, combined experimental and theoretical studies on the interaction of cytochrome c (Cyt) with 6-MHA (referred to as C5 in the study) SAMs on metal electrodes have provided a detailed view of the electrochemical reaction at interfaces. MD simulations were employed to investigate the adsorption of Cyt onto a C5-SAM. These simulations revealed that the protein does not adopt a single orientation but rather a broad distribution of orientations upon adsorption. This mobility is crucial, as the measured reaction rate is a convolution of the protein's dynamics and the tunneling probabilities for each specific orientation. Steered Molecular Dynamics (SMD) simulations, which pull the protein towards the SAM surface, were used to estimate the free energy profile of the binding process. These computational models showed that the native structure of the protein is preserved upon immobilization on the MHA-coated electrode.
| Binding Domain | Binding Energy (kcal/mol) | α Angle (°) | φ Angle (°) | Distance (Å) |
|---|---|---|---|---|
| I | -45 | 150 | 150 | 14.5 |
| II | -40 | 120 | 210 | 14.0 |
| III | -35 | 60 | 240 | 15.0 |
| IV | -30 | 30 | 150 | 16.0 |
Data sourced from a study on cytochrome c interactions with 6-MHA SAMs. The angles α and φ describe the orientation of the protein relative to the surface.
Similarly, MD simulations have been used to understand the interactions between atomically precise gold nanoclusters protected by ligands like p-mercaptobenzenesulfonic acid and proteins such as bovine serum albumin (BSA). acs.org While not directly using 6-MHA, these studies establish a computational framework applicable to MHA-functionalized nanoparticles, identifying that binding is mediated by electrostatic interactions and hydrogen bonds involving specific charged residues on the protein. acs.org Atomistic molecular dynamics simulations are also employed to study the aggregation of ligand-protected gold nanoclusters, revealing the crucial role of ligand protonation states and solvation shells in mediating intermolecular interactions. researchgate.net
Prediction of Reactivity and Stability
Theoretical models are frequently used to predict the reactivity and stability of systems involving 6-MHA. These predictions are vital for understanding the behavior of MHA-functionalized nanoparticles and surfaces under various conditions.
One powerful approach combines collision theory with the extended Derjaguin-Landau-Verwey-Overbeek (DLVO) theory to predict the stability of gold nanostars functionalized with 6-MHA. nsf.govnih.gov Studies have shown that the ionic strength of the surrounding solution significantly impacts the stability of these nanostructures. nsf.govnih.gov Computational modeling revealed that the stability of anisotropic nanoparticles like nanostars can be accurately predicted by considering the radius of curvature of the nanostar tips rather than the average particle size. nsf.govnih.gov This is because these tips represent regions of high chemical potential that are most critical in facilitating flocculation or promoting stability. nih.gov The zeta potential, a measure of surface charge and a key parameter in DLVO theory, is significantly altered by MHA functionalization. nsf.govnih.gov
| Nanostar Type | Zeta Potential (mV) |
|---|---|
| EPPS-Stabilized (pre-functionalization) | -41.6 ± 2.9 |
| 6-MHA-Functionalized | -32.0 ± 1.9 |
EPPS (4-(2-hydroxyethyl)-1-piperazine propanesulfonic acid) is the initial stabilizing agent. The values represent averages across various ionic strengths. nsf.govnih.gov
Density Functional Theory (DFT) calculations are another cornerstone for predicting reactivity and stability. DFT has been used to investigate the structure of [Au₂₅(SR)₁₉]z clusters, a species with one extra ligand compared to the common Au₂₅(SR)₁₈ cluster, which was identified in reactions involving 6-MHA. rsc.org These calculations help determine the most stable isomeric structures and their electronic properties, finding that a structure with an Au₁₁ inner core is the energy minimum for neutral and charged Au₂₅(MHA)₁₉ clusters. rsc.org Furthermore, DFT calculations have been used to rationalize the structural diversity and energetics of copper selenide (B1212193) and silver selenide nanocrystals synthesized using mercaptoalkanoic acids, including 6-MHA. researchgate.net Real-time monitoring of single gold atom diffusion into a silver nanocluster, Ag₂₅(MHA)₁₈, was coupled with DFT calculations to reveal the thermodynamic driving forces of the alloying process. The calculations showed that the preference of the gold heteroatom for the central site of the nanocluster is the key thermodynamic driver for its diffusion from the surface to the core. fung-group.org
Understanding Ligand-Surface Interactions
Computational studies are essential for developing a fundamental understanding of how 6-MHA molecules adsorb and organize on various surfaces, forming self-assembled monolayers (SAMs). The interaction between the thiol group of MHA and the substrate dictates the structure, stability, and ultimate function of the interface.
The primary mechanism of action for 6-MHA involves the strong affinity of its thiol group for metal surfaces like gold, leading to the formation of SAMs. researchgate.net The nature of this bond and the resulting monolayer structure have been investigated using a combination of experimental techniques and theoretical modeling. Surface X-ray Diffraction (SXRD) combined with model fitting provides precise details on the arrangement of molecules on a surface. Studies on muscovite (B576469) mica have shown that 6-MHA can form stable, ultra-flat monolayers. nih.govresearchgate.net The analysis of SXRD data allows for the determination of the z-projected electron density, confirming the presence and structure of the MHA layer on the substrate. nih.govresearchgate.net These studies also demonstrate the ability to tune the strength of the mica-thiol interaction by exchanging the surface potassium ions for copper ions, which have a stronger affinity for the soft sulfur ligand of the thiol. nih.gov
| Model | Description |
|---|---|
| Generic Model | Represents the electron density based on a generic, unstructured layer. |
| 6-MHA Model | Represents the electron density derived specifically from a model incorporating this compound molecules, showing a better fit to experimental data. |
This table is based on the interpretation of SXRD data, where fitting the experimental results to a model that explicitly includes the 6-MHA molecule provides a more accurate representation of the surface structure. researchgate.net
DFT calculations have been used to investigate the electronic structure of similar thiol-based SAMs on gold surfaces. For instance, studies on 6-mercaptopurine (B1684380) on Au(111) confirm that the molecule binds via both S-Au and N-Au bonds and that this adsorption lowers the work function of the gold substrate. nih.gov Such calculations provide insight into bond energies, charge transfer, and the modification of surface electronic properties, which are directly relevant to MHA on gold. Theoretical studies also suggest that the ligand shell itself acts as an energy barrier, impeding the kinetics of ionic chemical reactions on the nanoparticle surface. The length of the ligand's alkyl chain is a critical factor; for example, a study comparing 3-mercaptopropionic acid, 6-MHA, and 11-mercaptoundecanoic acid found that longer chains present a larger barrier to the transport of ions to the nanoparticle surface, thus slowing reaction rates. acs.org
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Scalability
Current synthesis of 6-Mercaptohexanoic acid often involves the reaction of 6-bromohexanoic acid with a sulfur source like thiourea (B124793), followed by hydrolysis. While effective on a laboratory scale, the scalability of this and similar methods for industrial production presents challenges. Future research will likely focus on developing novel, more efficient, and environmentally friendly synthetic routes. This includes exploring enzymatic catalysis, continuous flow chemistry, and the use of less hazardous starting materials to improve yield, reduce waste, and lower production costs.
A significant hurdle in the large-scale production of MHA-functionalized materials, such as gold nanoclusters, is maintaining consistency in size, composition, and optical properties. nih.gov Reproducibility is a key challenge, and variations in reaction conditions can lead to inconsistencies. nih.gov Therefore, the development of robust and reproducible protocols that can be seamlessly translated from laboratory to industrial-scale synthesis is a critical area of future research. nih.gov
Expanded Applications in Emerging Technologies
The ability of this compound to form self-assembled monolayers (SAMs) on various surfaces, particularly gold, has been a cornerstone of its application. These SAMs can be further functionalized, opening up a vast landscape of possibilities in emerging technologies. sigmaaldrich.com
Key Areas for Expanded Applications:
| Technology Area | Potential Application of this compound |
| Biosensors | Immobilization of biomolecules for the detection of pathogens, biomarkers, and environmental contaminants. researchgate.net MHA-modified electrodes can enhance the sensitivity and selectivity of biosensors for detecting various analytes, including nucleic acids and hormones. researchgate.net |
| Nanotechnology | Stabilization of nanoparticles, preventing aggregation and enabling their use in drug delivery, bioimaging, and catalysis. nih.gov The ability to control the surface properties of nanoparticles is crucial for these applications. |
| Printed Electronics | Use in functional inks for printing electronic components and sensors. MHA can be used to modify substrates for the deposition of materials like zinc oxide (ZnO) nanoparticles for gas sensing applications. mdpi.com |
| Energy Storage & Conversion | Modification of electrode surfaces in batteries and fuel cells to improve efficiency and stability. MHA-protected gold nanoclusters have shown potential in electrocatalysis, for example, in the carbon dioxide reduction reaction (CO2RR). rsc.org |
In-depth Mechanistic Elucidation of Biological Activities
Recent studies have highlighted the biological activities of this compound and its derivatives, particularly in the context of antimicrobial applications. For instance, MHA-modified gold nanoclusters have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS). frontiersin.org
Future research will need to focus on a more comprehensive understanding of these biological mechanisms. This includes investigating the specific interactions between MHA-functionalized materials and cellular components, the pathways leading to cell death, and the potential for size- and surface-dependent biological activity. frontiersin.org Elucidating these mechanisms is crucial for the rational design of new and more effective antimicrobial agents. Furthermore, studies have explored the role of MHA in immobilizing enzymes for bioelectrocatalysis, where it has been observed that strong electrostatic interactions might influence enzyme stability. acs.org A deeper understanding of these interactions is vital for designing stable and efficient bio-electrodes.
Development of Advanced Analytical Techniques
The characterization of this compound and its assemblies requires a suite of sophisticated analytical techniques. While methods like high-performance liquid chromatography (HPLC) and various spectroscopic techniques are commonly employed, there is a continuous need for the development of more advanced and sensitive analytical tools. mdpi.com
Future directions in this area include the refinement of in-situ and real-time monitoring techniques to study the formation of SAMs and the dynamics of molecular interactions at surfaces. Techniques like time-resolved surface-enhanced resonance Raman (TR-SERR) spectroscopy have already provided valuable insights into the orientation and electron transfer of proteins immobilized on MHA-coated electrodes. Further development of such techniques, coupled with computational modeling, will provide a more detailed picture of the molecular-level processes. Additionally, advanced imaging techniques can offer insights into the interactions of MHA-functionalized nanoparticles with biological systems.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The vast and complex datasets generated from research on this compound present an opportunity for the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can be used to accelerate the discovery and optimization of MHA-based materials and technologies. nih.gov
Potential Applications of AI and ML:
| Research Area | Application of AI/ML |
| Materials Discovery | Predicting the properties of novel MHA derivatives and their potential applications by learning from existing experimental data. acs.org |
| Reaction Optimization | Developing predictive models to optimize synthetic routes for MHA and its functionalized materials, leading to higher yields and purity. acs.org |
| Biosensor Design | Using machine learning algorithms to analyze sensor data and improve the accuracy and sensitivity of MHA-based biosensors. researchgate.net |
| Catalyst Screening | Accelerating the screening process for new catalysts by establishing clear correlations between the structure of MHA-protected nanoclusters and their catalytic properties. rsc.org |
The integration of AI and ML with experimental research holds the promise of a more targeted and efficient approach to exploring the full potential of this compound. By leveraging the predictive power of these technologies, researchers can navigate the vast chemical space more effectively, leading to the faster development of innovative solutions for a wide range of applications. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the primary applications of 6-Mercaptohexanoic acid (6-MHA) in academic research?
- Methodological Answer : 6-MHA is widely used as a surface-functionalizing agent due to its thiol (-SH) and carboxylic acid (-COOH) groups. Key applications include:
- Nanomaterial Synthesis : Anchoring ligands to gold nanoparticles (AuNPs) for stability and surface modification .
- Bioconjugation : Serving as a linker for biomolecules (e.g., antibodies, DNA) in biosensors .
- Self-Assembled Monolayers (SAMs) : Studying interfacial reactivity and molecular packing on gold surfaces .
- Catalysis : Stabilizing alloy nanoclusters (e.g., AuxAg25-x) for oxygen reduction reactions .
Q. How is 6-MHA synthesized and purified for experimental use?
- Methodological Answer :
- Synthesis : Typically prepared via thiol-ene "click" chemistry or substitution reactions. For example, hexanoic acid derivatives are functionalized with thiol groups under controlled pH .
- Purification : Chromatographic techniques (e.g., HPLC) or dialysis (using membranes with MWCO ≤ 500 Da) to remove unreacted precursors .
- Purity Verification : NMR spectroscopy (e.g., ¹H-NMR peaks at δ 2.14 ppm for residual solvents) and FTIR to confirm -SH and -COOH group integrity .
Q. What safety protocols are essential when handling 6-MHA?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced Research Questions
Q. How does the chain length of 6-MHA influence its performance in SAMs on gold surfaces?
- Methodological Answer :
- Experimental Design : Compare SAM formation using 6-MHA (C6 chain) with shorter (e.g., thioglycolic acid, C2) and longer (e.g., 11-mercaptoundecanoic acid, C11) analogs.
- Key Parameters :
- Packing Density : Longer chains reduce interparticle van der Waals forces, increasing monolayer stability .
- Electrochemical Behavior : C6 chains balance steric hindrance and electron transfer efficiency, optimizing catalytic activity .
- Characterization : Use SPR (surface plasmon resonance) for kinetic analysis and AFM to assess monolayer uniformity .
Q. What experimental challenges arise when using 6-MHA-functionalized AuNPs for SERS substrates?
- Methodological Answer :
- Substrate Reproducibility : Variations in AuNP size (e.g., 2 nm vs. 13 nm) affect SERS enhancement. Standardize synthesis protocols (e.g., citrate reduction) and functionalization steps (e.g., 80% ethanol dispersion post-centrifugation) .
- Signal Noise : Residual thiols or aggregates can interfere. Mitigate via:
- Purification : Centrifuge functionalized AuNPs at 2000g for 40 min to remove unbound ligands .
- Surface Blocking : Add inert surfactants (e.g., octyl glucopyranoside) to minimize non-specific binding .
Q. How do alloy composition and 6-MHA ligand density affect catalytic performance in oxygen reduction reactions (ORR)?
- Methodological Answer :
- Synthesis of AuxAg25-x(MHA)18 Nanoclusters : Vary Au/Ag ratios during co-reduction. Confirm atomic precision via mass spectrometry .
- Performance Metrics :
- Electron Transfer Number : Ranges from 3.9 (Ag-rich) to 2.1 (Au-rich), indicating a shift from H2O to H2O2 production .
- Ligand Effects : Higher 6-MHA density stabilizes nanoclusters but may block active sites. Optimize via pH-controlled ligand exchange .
Q. How can NMR spectral complexity in 6-MHA-conjugated nanomaterials be resolved?
- Methodological Answer :
- Sample Preparation : Use deuterated solvents (e.g., D2O) and reduce nanoparticle concentration to minimize broadening .
- Advanced Techniques :
- DOSY NMR : Differentiate free vs. bound ligands by diffusion coefficients (e.g., hydrodynamic diameter ~2 nm for AuNPs) .
- Peak Deconvolution : Apply Lorentzian fitting to resolve overlapping signals (e.g., δ 1.4–1.7 ppm for CH2 groups) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on 6-MHA’s role in nanoparticle cytotoxicity?
- Methodological Answer :
- Contextual Factors : Differences in cell lines (e.g., cancer vs. primary cells) and nanoparticle core composition (e.g., Au vs. Ag) .
- Dosage Optimization : Conduct MTT assays across a concentration gradient (e.g., 0.1–100 µM) to identify thresholds for biocompatibility .
- Surface Coating : Compare cytotoxicity of 6-MHA with other ligands (e.g., PEG) to isolate thiol-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
